Ethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate
Overview
Description
Ethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate is an organic compound commonly used in synthetic organic chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often employed to protect amine functionalities during chemical reactions. This compound is particularly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate typically involves the following steps:
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The protected amine is then esterified with ethyl chloroformate or a similar reagent to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and other scalable techniques to ensure high yield and purity .
Types of Reactions:
Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid in organic solvents.
Substitution Reactions: The ester group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Scientific Research Applications
Ethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate has several applications in scientific research:
Peptide Synthesis: It is used as an intermediate in the synthesis of peptides, where the Boc group protects the amine functionality during chain elongation.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Research: It is employed in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The primary mechanism of action for Ethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate involves the protection and deprotection of amine groups. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled manipulation of the amine functionality during synthesis . This selective protection is crucial in multi-step organic syntheses, particularly in peptide and protein chemistry .
Comparison with Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Similar in structure but contains a hydroxyl and phenyl group.
Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Similar but with a hydroxyl group instead of a methyl group.
Uniqueness: Ethyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate is unique due to its specific combination of the Boc-protected amine and ester functionalities, making it particularly useful in peptide synthesis and other applications requiring selective protection and deprotection of amines .
Properties
IUPAC Name |
ethyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-7-16-10(14)9(8(2)3)13-11(15)17-12(4,5)6/h8-9H,7H2,1-6H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKNQMOSZQCECU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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